N-[(furan-2-yl)methyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is a complex organic compound that features a furan ring, a tetrazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Tetrazole Ring Formation: The tetrazole ring is often formed by the reaction of nitriles with azide salts in the presence of a catalyst.
Sulfanylacetamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furanones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted acetamides
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, while the tetrazole ring can inhibit enzymes by mimicking the transition state of their substrates. The sulfanylacetamide group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(furan-2-yl)methyl]-2-({1-[4-(methyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
- **N-[(furan-2-yl)methyl]-2-({1-[4-(ethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide
Uniqueness
N-[(furan-2-yl)methyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its binding affinity and specificity towards molecular targets. This structural feature can enhance its bioactivity and make it a more potent compound compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12(2)13-5-7-14(8-6-13)22-17(19-20-21-22)25-11-16(23)18-10-15-4-3-9-24-15/h3-9,12H,10-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVHVGPYUHUKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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